molecular formula C8H7BrF2OS B1410795 2-Bromo-6-(difluoromethoxy)thioanisole CAS No. 1804895-99-5

2-Bromo-6-(difluoromethoxy)thioanisole

Cat. No.: B1410795
CAS No.: 1804895-99-5
M. Wt: 269.11 g/mol
InChI Key: NRDGUWQFMPJKLO-UHFFFAOYSA-N
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Description

2-Bromo-6-(difluoromethoxy)thioanisole is an organic compound characterized by the presence of bromine, fluorine, and sulfur atoms within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-(difluoromethoxy)thioanisole typically involves the bromination of 6-(difluoromethoxy)thioanisole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at a low temperature to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Major Products:

    Substitution: Formation of 6-(difluoromethoxy)thioanisole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or sulfides.

Scientific Research Applications

2-Bromo-6-(difluoromethoxy)thioanisole is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(difluoromethoxy)thioanisole involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic reactions, while the difluoromethoxy and thioanisole groups can engage in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

  • 2-Bromo-4-(difluoromethoxy)thioanisole
  • 2-Bromo-6-(trifluoromethoxy)thioanisole
  • 2-Chloro-6-(difluoromethoxy)thioanisole

Comparison: 2-Bromo-6-(difluoromethoxy)thioanisole is unique due to the specific positioning of the bromine and difluoromethoxy groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-bromo-3-(difluoromethoxy)-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2OS/c1-13-7-5(9)3-2-4-6(7)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDGUWQFMPJKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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